molecular formula C15H11ClN2O3S B214224 5-[(2-chlorophenoxy)methyl]-N-(2-thiazolyl)-2-furancarboxamide

5-[(2-chlorophenoxy)methyl]-N-(2-thiazolyl)-2-furancarboxamide

Cat. No. B214224
M. Wt: 334.8 g/mol
InChI Key: MXJRBSHPGJZFBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(2-chlorophenoxy)methyl]-N-(2-thiazolyl)-2-furancarboxamide, also known as CP-690550, is a synthetic small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been found to have an inhibitory effect on Janus kinases (JAKs), which are involved in the signaling pathways of various cytokines and growth factors.

Scientific Research Applications

Antioxidant Activity

5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol, due to its –SH group, has shown significant reducing potential, which translates into antioxidant activity. It exhibited substantial antioxidant activity in various assays such as hydrogen peroxide scavenging assay, phosphomolybdenum assay, and others. The docking results indicated excellent binding to protein tyrosine kinase 2-β and glutathione reductase, suggesting its potential in abrogating oxidation by inducing endogenous defence systems and preventing radical chain reactions, deeming it a potential antioxidant for further investigations (Shehzadi et al., 2018).

Anticancer and Antiproliferative Properties

2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives were synthesized to explore anticancer effects associated with the thiazolidinone framework. These compounds exhibited moderate to strong antiproliferative activity in a cell cycle stage-dependent and dose-dependent manner in human leukemia cell lines. It was concluded that the 4th position of the substituted aryl ring plays a dominant role for its anticancer property (Chandrappa et al., 2009).

Chromatographic Determination and Stability Analysis

A reverse-phase chromatographic method was developed for the determination of 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol (OXCPM) in bulk and stressed solutions to find out the intrinsic stability behavior of the compound. The method was deemed selective, sensitive, and suitable for determination of OXCPM under various stress conditions (Shehzadi et al., 2018).

Herbicidal Activity

2-Cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates were synthesized as herbicidal inhibitors of PSII electron transport and exhibited good herbicidal activities, with some compounds showing excellent herbicidal activities at specific doses. The presence of a suitable group at the 3-position of acrylate was essential for high herbicidal activity (Wang et al., 2004).

properties

Product Name

5-[(2-chlorophenoxy)methyl]-N-(2-thiazolyl)-2-furancarboxamide

Molecular Formula

C15H11ClN2O3S

Molecular Weight

334.8 g/mol

IUPAC Name

5-[(2-chlorophenoxy)methyl]-N-(1,3-thiazol-2-yl)furan-2-carboxamide

InChI

InChI=1S/C15H11ClN2O3S/c16-11-3-1-2-4-12(11)20-9-10-5-6-13(21-10)14(19)18-15-17-7-8-22-15/h1-8H,9H2,(H,17,18,19)

InChI Key

MXJRBSHPGJZFBQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)OCC2=CC=C(O2)C(=O)NC3=NC=CS3)Cl

Canonical SMILES

C1=CC=C(C(=C1)OCC2=CC=C(O2)C(=O)NC3=NC=CS3)Cl

solubility

0.9 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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